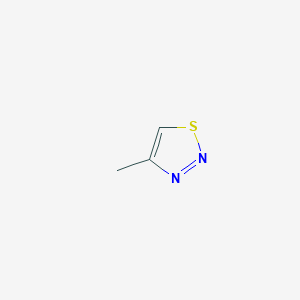

4-Methyl-1,2,3-thiadiazole

概要

説明

4-Methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one sulfur atom, substituted by a methyl group at the 4-position. Its synthesis often employs the Ugi reaction, a green, one-pot multicomponent approach that enables rapid derivatization for lead optimization in agrochemical and pharmaceutical research . This scaffold is notable for its broad bioactivity spectrum, including fungicidal, antiviral, and antimycobacterial properties, making it a versatile candidate for novel pesticide and drug development .

準備方法

The Hurd-Mori method remains the most cited route for synthesizing 4-methyl-1,2,3-thiadiazole derivatives. This two-step protocol involves cyclization using thionyl chloride (SOCl₂) to form the thiadiazole core.

Synthesis of Ethyl this compound-5-carboxylate

The precursor ethyl this compound-5-carboxylate is synthesized via condensation of diethyl carbonate with hydrazine hydrate (85%), followed by reaction with ethyl acetoacetate. Thionyl chloride then induces cyclization in dichloromethane at 0°C, yielding the ester intermediate with a 77% isolated yield .

Reaction Conditions

-

Step 1 : Diethyl carbonate (11.8 g, 0.1 mol) + hydrazine hydrate (5.6 mL, 0.095 mol) at 50°C for 20 min, then room temperature for 30 h.

-

Step 2 : Intermediate + ethyl acetoacetate (7.8 g, 0.06 mol) in ethanol, stirred for 6 h.

-

Cyclization : SOCl₂ (20 mL) in dichloromethane at 0°C, followed by 20 h at room temperature .

Decarboxylation to this compound

The ester intermediate undergoes hydrolysis or decarboxylation to yield the parent compound. Hydrazine hydrate in methanol at room temperature efficiently cleaves the ester group, producing this compound-5-carbohydrazide with a 94.87% yield . Further acidification or thermal treatment removes the carboxyl group, though yields for the final decarboxylation step are less frequently reported.

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation has been applied to optimize thiadiazole formation, reducing reaction times from hours to minutes. A NaOH/DMF/H₂O system at 90°C under microwave irradiation for 15 min achieves comparable yields (≥90%) to conventional methods while minimizing side reactions .

Advantages

-

Time Reduction : 15 min vs. 4–6 h for traditional reflux.

-

Yield Improvement : Near-quantitative conversion due to uniform heating.

Hydrazine-Mediated Functionalization

Hydrazine hydrate serves dual roles in synthesizing and functionalizing this compound derivatives.

Preparation of this compound-5-carbohydrazide

Reaction of ethyl this compound-5-carboxylate (1.72 g, 10 mmol) with hydrazine hydrate (12 mmol) in methanol at room temperature for 0.5 h yields the carbohydrazide derivative (94.87%) . This intermediate is pivotal for synthesizing triazole-thiadiazole hybrids with antifungal activity .

Mechanistic Insights

Hydrazine attacks the ester carbonyl, forming a hydrazide intermediate. Subsequent cyclization with isothiocyanates or alkyl halides generates bioactive derivatives, though these steps exceed the scope of pure thiadiazole synthesis .

Alternative Routes and Emerging Strategies

Copper-Catalyzed Cycloadditions

While primarily used for triazoles, copper-catalyzed [3+2] cycloadditions between nitroolefins and azides have been explored for heterocycle synthesis. These methods remain less efficient for thiadiazoles, with yields ≤60% .

Oxidative Cyclization

I₂/TBHP (tert-butyl hydroperoxide) systems enable metal-free cyclization of hydrazones, though applications to thiadiazoles are nascent. Preliminary studies suggest moderate yields (55–75%) under optimized conditions .

Comparative Analysis of Methods

| Method | Yield | Time | Conditions | Scalability |

|---|---|---|---|---|

| Hurd-Mori Cyclization | 77% | 20 h | SOCl₂, CH₂Cl₂, 0°C to RT | High |

| Microwave-Assisted | 90%+ | 15 min | NaOH/DMF/H₂O, 90°C, MW | Moderate |

| Hydrazine Carboxylation | 94.87% | 0.5 h | Methanol, RT | High |

| Copper-Catalyzed | ≤60% | 4–6 h | CuBr₂, 110°C | Low |

化学反応の分析

Types of Reactions: 4-Methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted thiadiazole derivatives

科学的研究の応用

Agricultural Chemistry

Plant Growth Regulation and Pest Resistance

4-Methyl-1,2,3-thiadiazole is utilized as a plant growth regulator. It enhances crop yield and increases resistance to pests and diseases, making it valuable for agricultural applications. Research indicates that derivatives of this compound demonstrate significant fungicidal and herbicidal activities, contributing to improved agricultural productivity .

Development of Eco-Friendly Pesticides

The compound is also involved in the formulation of eco-friendly pesticides. These formulations aim to provide effective pest control while minimizing environmental impact compared to traditional chemical pesticides .

Pharmaceutical Development

Synthesis of Antimicrobial Agents

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of various drugs. Its derivatives have shown promising results in developing anti-inflammatory and antimicrobial agents. Notably, compounds derived from this thiadiazole have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations comparable to established drugs like isoniazid .

Antiviral Properties

Research has highlighted the antiviral potential of this compound derivatives against viruses such as the tobacco mosaic virus. Studies have shown that these compounds can effectively inhibit viral replication and provide protection against viral infections in plant systems .

Material Science

Enhancement of Polymer Properties

In material science, this compound is incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly beneficial for industries requiring durable materials that can withstand harsh conditions .

Environmental Science

Development of Sustainable Solutions

The compound's role in environmental science includes its use in formulating sustainable agricultural practices through the development of biodegradable pesticides. These eco-friendly alternatives help reduce chemical residues in the environment while maintaining efficacy against pests .

Analytical Chemistry

Reagent for Analytical Procedures

In analytical chemistry, this compound acts as a reagent in various analytical procedures. It aids in the detection and quantification of other compounds within complex mixtures, showcasing its utility in laboratory settings .

Case Study 1: Antimycobacterial Activity

A study involving the synthesis of 15 derivatives of this compound-based hydrazones revealed significant antimycobacterial activity against Mycobacterium tuberculosis. The most effective derivative demonstrated a minimum inhibitory concentration of 0.073 µM with low cytotoxicity levels . This highlights the potential for developing new therapeutic agents based on this compound.

Case Study 2: Fungicidal Activity

Research on various derivatives indicated that compounds containing this compound exhibited high growth inhibition percentages against fungal pathogens at concentrations as low as 50 µg/mL. These findings support the compound's application in creating effective fungicides for agricultural use .

作用機序

The mechanism of action of 4-methyl-1,2,3-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

Antiviral and Fungicidal Activity

4-Methyl-1,2,3-thiadiazole derivatives exhibit superior antiviral activity against tobacco mosaic virus (TMV) compared to analogues like 5-methyl-1,2,3-thiadiazoles. For instance, derivatives containing 3-fluoro-4-methylphenyl substituents (e.g., compound I-6 ) demonstrated 93.2% inhibition of TMV in vitro, outperforming ribavirin (a standard antiviral agent) . Fluorine substitution enhances bioactivity by improving electron-withdrawing effects and metabolic stability . In contrast, 5-methyl-1,2,3-thiadiazoles show moderate fungicidal activity but lack the broad-spectrum efficacy of their 4-methyl counterparts .

Antimycobacterial Activity

This compound-based hydrazone derivatives (e.g., 3d ) exhibit exceptional activity against Mycobacterium tuberculosis H37Rv, with a MIC of 0.0730 µM , surpassing sulfonyl hydrazones (e.g., 5g , MIC = 0.0890 µM) . The 4-methyl-thiadiazole scaffold’s lipophilicity and hydrogen-bonding capacity likely enhance membrane permeability and target binding, critical for overcoming bacterial resistance .

Antifungal Activity

Derivatives such as 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole exhibit strong antifungal activity (e.g., 85% inhibition against Botrytis cinerea), attributed to the synergistic effects of the thiadiazole core and fluorinated aromatic substituents .

Substituent Effects on Bioactivity

The bioactivity of 1,2,3-thiadiazoles is highly substituent-dependent:

- Electron-withdrawing groups (e.g., -F, -CF₃) at the 3-position enhance antiviral and fungicidal activities by stabilizing reactive intermediates and improving target affinity .

- Aromatic substituents (e.g., 3-chloro-4-methylphenyl) improve insecticidal activity, while alkyl groups reduce potency. For example, triazole derivatives with CF₃ groups show <25% mortality against Aphis laburni, compared to ≥95% mortality for aryl-substituted analogues .

- Hydrophobic groups (e.g., 4-hydroxy-3-methoxyphenyl) in hydrazone derivatives enhance antimycobacterial activity by optimizing lipophilicity (logP = 2.8–3.5), a critical factor for cellular uptake .

Physicochemical and Pharmacokinetic Properties

4-Methyl derivatives exhibit balanced lipophilicity and low cytotoxicity, making them favorable for drug development. Sulfonyl hydrazones, while bioactive, show higher cytotoxicity, limiting their therapeutic index .

生物活性

4-Methyl-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its properties, focusing on its antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. Its derivatives are synthesized through various methods, including the Ugi reaction, which combines isocyanides with other reactants to produce complex structures with potential bioactivity .

Overview

Research indicates that this compound derivatives exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated several derivatives of this compound-5-carboxylic acid hydrazide against bacterial strains. The most potent compound demonstrated a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL against Staphylococcus aureus and other Gram-positive bacteria. Notably, it showed a lethal effect with a minimum bactericidal concentration (MBC) ranging from 1 to 4 µg/mL .

| Compound | MIC (µg/mL) | MBC/MIC Ratio | Target Bacteria |

|---|---|---|---|

| Compound 15 | 1.95–15.62 | 1–4 | Staphylococcus aureus |

| Compound 6 | 250–1000 | >1000 | Various strains |

| Compound 3 | 125 | >1000 | Escherichia coli |

Overview

The antiviral potential of this compound derivatives has been explored primarily against the Tobacco Mosaic Virus (TMV). These compounds have shown promising results in vitro.

Research Findings

In a study assessing the activity of various derivatives against TMV, certain compounds demonstrated curative rates of up to 54.1%, inactivation rates of 90.3%, and protection rates of 52.8%. The incorporation of specific moieties significantly enhanced antiviral activity .

| Derivative | Curative Rate (%) | Inactivation Rate (%) | Protection Rate (%) |

|---|---|---|---|

| Compound with oxadiazole | 54.1 | 90.3 | 52.8 |

| Standard (Ningnanmycin) | 56.1 | 92.5 | 59.3 |

Overview

The anticancer properties of thiadiazole derivatives have also been investigated. Compounds containing the thiadiazole ring have shown potential in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity Assessment

A recent study highlighted the anticancer efficacy of specific hydrazone derivatives based on the thiadiazole scaffold against various cancer cell lines. The derivatives exhibited significant cytotoxicity with IC50 values as low as 0.91 μM against cancer cells while maintaining low cytotoxicity towards normal cells .

The biological activities of this compound derivatives are attributed to their ability to interact with biological targets within pathogens or cancer cells:

- Antimicrobial : Inhibition of cell wall synthesis and disruption of metabolic pathways.

- Antiviral : Interference with viral replication processes.

- Anticancer : Induction of apoptosis and inhibition of cell cycle progression.

Q & A

Q. What are the conventional and advanced synthetic routes for 4-methyl-1,2,3-thiadiazole derivatives?

Basic Synthesis Methods

The Ugi multicomponent reaction is a robust method for synthesizing this compound derivatives. For example, 3-fluoro-4-methylphenyl-substituted analogs can be synthesized by reacting amines, aldehydes, carboxylic acids, and isocyanides under mild conditions . Copper-catalyzed cross-coupling reactions are also effective, particularly for introducing sulfanyl groups (e.g., cyclohexylsulfanyl) at the 5-position, with optimized yields achieved at 70°C .

Advanced Techniques

Microwave-assisted synthesis significantly reduces reaction times (e.g., from 18 hours to minutes) and improves yields for hydrazide-derived ligands. This method is particularly useful for preparing transition metal complexes with enhanced catalytic or biological properties . Continuous flow reactors are recommended for industrial-scale synthesis, offering precise temperature control and reduced side reactions .

Q. How can researchers confirm the structural integrity of synthesized 4-methyl-1,2,3-thiadiazoles?

Basic Characterization

- Spectroscopy : Use -NMR and -NMR to verify substituent positions and ring integrity. For example, methyl groups at the 4-position exhibit distinct singlet peaks in -NMR (δ ~2.43 ppm) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm purity (>99% by HPLC) .

Advanced Techniques

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for 3,5-diiodo-1,2,4-thiadiazole intermediates .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of novel derivatives, such as those synthesized via Ugi reactions .

Q. What methodologies are used to evaluate the biological activity of 4-methyl-1,2,3-thiadiazoles?

Basic Bioassays

- Antiviral Activity : Use the half-leaf rubbing method to assess anti-TMV activity. Compounds like I-6 and I-12 showed >50% inhibition at 500 µg/mL, outperforming ribavirin .

- Antimicrobial Testing : Perform disk diffusion assays against Gram-positive/negative bacteria. The cyclohexylsulfanyl derivative in exhibited MIC values of 8–16 µg/mL.

Advanced Mechanistic Studies

- Apoptosis Induction : Measure caspase-3/7 activation in cancer cells (e.g., MCF-7) treated with thiadiazole derivatives. Fluorescence-based assays can quantify apoptosis rates .

Q. How do structural modifications influence the bioactivity of 4-methyl-1,2,3-thiadiazoles?

Key SAR Insights

- Substituent Effects : Fluorine at the 3-position (e.g., 3-fluoro-4-methylphenyl) enhances antiviral activity due to increased electrophilicity and membrane permeability .

- Sulfanyl Groups : Cyclohexylsulfanyl moieties improve lipid solubility, enhancing antimicrobial potency compared to phenyl analogs .

Advanced Optimization

- Hybrid Derivatives : Coupling with triazole or benzimidazole rings (e.g., compound 9c) increases DNA intercalation, as shown in docking studies against TMV coat proteins .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Approaches

- Standardized Assays : Replicate experiments under identical conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in IC values for anticancer activity may arise from differences in cell line passage numbers .

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, Sigma-Aldrich) to identify outliers or trends. Cross-validate results using orthogonal assays (e.g., in vitro vs. in vivo) .

Q. What advanced techniques elucidate the mechanism of action of 4-methyl-1,2,3-thiadiazoles?

Experimental Strategies

- Molecular Docking : Simulate binding interactions with targets like bacterial topoisomerase IV or viral polymerases. For example, compound 9c showed strong hydrogen bonding with TMV helicase residues .

- Proteomics : Use SILAC labeling to identify protein targets in treated cells. Thiadiazoles with sulfone groups (e.g., from m-CPBA oxidation) may inhibit enzymes via covalent modification .

Q. What challenges arise when scaling up this compound synthesis?

Key Considerations

- Reagent Compatibility : Avoid hazardous solvents (e.g., DMSO) in continuous flow systems. Ethanol/water mixtures are safer for large-scale crystallizations .

- Byproduct Management : Optimize distillation parameters (e.g., 70°C under 15 mmHg) to remove unreacted thiols or halide intermediates .

Q. How can computational modeling enhance the design of thiadiazole derivatives?

Applications

- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., electrophilic attack at the 5-position) using HOMO/LUMO energy gaps .

- QSAR Models : Correlate logP values with bioactivity. Derivatives with ClogP <3.5 show improved bioavailability in pharmacokinetic studies .

Q. What strategies optimize reaction yields for novel thiadiazole derivatives?

Methodological Tips

- Catalyst Screening : Test Cu(I)/Cu(II) catalysts for cross-coupling reactions. CuBr in DMSO increased yields to 65% for cyclohexylsulfanyl derivatives .

- Microwave Optimization : Adjust irradiation power (e.g., 300 W) and time (5–10 min) to prevent decomposition of thermally sensitive intermediates .

Q. What safety protocols are critical when handling thiadiazole intermediates?

Best Practices

特性

IUPAC Name |

4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFOVCCGHKJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326702 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-62-9 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。